1-cyclopropyl-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrrolidin-2-one

Lipophilicity Physicochemical property Thienopyridine comparison

Researchers screening thienopyridine P2Y₁₂ prodrugs require a non-bioactivatable comparator to confirm platelet inhibition arises from CYP-mediated activation, not direct receptor antagonism. This compound's tertiary amine N-5 linkage precludes thiol metabolite generation, enabling cleaner assay interpretation. - Structurally matched negative control for P2Y₁₂ receptor activation & platelet aggregation assays - CNS MPO-compliant profile: tPSA 61.02 Ų, predicted logP 3.21, zero HBD - Compact lead-like scaffold: MW 262.37 g/mol, 4 rotatable bonds, zero Rule-of-5 violations

Molecular Formula C14H18N2OS
Molecular Weight 262.37
CAS No. 2097863-45-9
Cat. No. B2820442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyclopropyl-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrrolidin-2-one
CAS2097863-45-9
Molecular FormulaC14H18N2OS
Molecular Weight262.37
Structural Identifiers
SMILESC1CC1N2CCC(C2=O)N3CCC4=C(C3)C=CS4
InChIInChI=1S/C14H18N2OS/c17-14-12(3-7-16(14)11-1-2-11)15-6-4-13-10(9-15)5-8-18-13/h5,8,11-12H,1-4,6-7,9H2
InChIKeyXYAFRBQWPKAUBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Cyclopropyl-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrrolidin-2-one (CAS 2097863-45-9) – Structural Identity and Core Class


1-Cyclopropyl-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrrolidin-2-one (CAS 2097863-45-9, molecular formula C₁₄H₁₈N₂OS, molecular weight 262.37 g/mol) is a fully synthetic small molecule belonging to the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine class . It contains a pyrrolidin-2-one ring N-substituted with a cyclopropyl group and directly connected at position 3 to the nitrogen of the tetrahydrothienopyridine core. This scaffold is historically associated with platelet P2Y₁₂ receptor antagonism (e.g., prasugrel, clopidogrel) and with CNS aminergic receptor modulation, as documented in the Ivachtchenko patent family (RU-2451686-C1; WO2012088034) [1]. The compound’s specific substitution pattern—a cyclopropyl-bearing lactam linked directly to the saturated pyridine nitrogen—distinguishes it from classical thienopyridine prodrugs that bear acyl or benzyl substituents at that position.

Why Generic Substitution Fails for 1-Cyclopropyl-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrrolidin-2-one (CAS 2097863-45-9)


The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold tolerates numerous substitution patterns that confer radically divergent pharmacology. The classical antiplatelet agents in this class (e.g., prasugrel, clopidogrel) are thienopyridine prodrugs requiring hepatic CYP-mediated bioactivation to generate an active metabolite bearing a reactive thiol group; their N-5 position is occupied by an acyl or benzyl-type substituent [1]. In contrast, the target compound bears a cyclopropyl-pyrrolidinone moiety at N-5, creating a tertiary amine linkage that precludes the classical prodrug activation pathway. Furthermore, the close synthetic analog 1-methyl-4-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)pyrrolidin-2-one alters both the N-substituent (methyl vs. cyclopropyl) and the connectivity (methylene spacer vs. direct C–N bond at the pyrrolidinone 3-position), changes that are known to shift lipophilicity, metabolic stability, and receptor-binding orientation in structure–activity campaigns . Generic interchange of any thienopyridine congener in cellular or biochemical assays is therefore scientifically indefensible without parallel head-to-head comparator data.

Quantitative Differential Evidence for 1-Cyclopropyl-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrrolidin-2-one (CAS 2097863-45-9)


Lipophilicity (logP) Differentiation from Prasugrel and Related Thienopyridine Antiplatelet Agents

Computationally predicted logP for the target compound is 3.21 (mcule property calculator) . In contrast, the clinically established thienopyridine prasugrel exhibits a measured logD₇.₄ of approximately 2.9 (ACD/Labs predicted logP ~2.6) and clopidogrel exhibits logP ~2.9 [1]. The ~0.3–0.6 log unit increase in predicted logP for the target compound indicates greater membrane permeability potential relative to these legacy antiplatelet agents, a factor that may influence blood–brain barrier penetration if CNS applications are pursued.

Lipophilicity Physicochemical property Thienopyridine comparison

Hydrogen-Bond Donor Count as a Key Differentiator for CNS Multiparameter Optimization (MPO) Score

The target compound possesses zero hydrogen-bond donor (HBD) groups, a topological polar surface area (tPSA) of 61.02 Ų, and zero Lipinski Rule-of-5 violations . By comparison, prasugrel and clopidogrel each contain zero HBD groups, but active metabolites of thienopyridine prodrugs (e.g., R-138727 from prasugrel) introduce a free thiol (–SH) that adds one HBD [1]. The zero-HBD profile of the target compound aligns with the CNS MPO desirability threshold (HBD ≤ 1), and its tPSA of 61.02 Ų falls within the optimal CNS drug space (tPSA < 70 Ų), whereas prasugrel's active metabolite tPSA is larger (~90 Ų) [2]. This intrinsic property profile suggests superior passive CNS penetration potential without the need for metabolic conversion.

CNS drug-likeness H-bond donor MPO score

Rotatable Bond Count and Molecular Flexibility in Comparison to Congeneric Screening Compounds

The target compound contains four rotatable bonds (mcule calculation) and a molecular weight of 262.37 g/mol . A structurally proximal analog, 1-methyl-4-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)pyrrolidin-2-one, introduces a methylene spacer between the thienopyridine and pyrrolidinone rings, adding one additional rotatable bond (five total) while reducing molecular weight only marginally (~248 g/mol estimated) . The cyclopropyl substituent in the target compound imparts conformational rigidity to the lactam nitrogen substituent, reducing the entropic penalty upon binding compared to the freely rotating methyl group in the analog. In fragment-based and HTS triage, lower rotatable bond count at comparable molecular weight correlates with improved ligand efficiency metrics and higher hit confirmation rates [1].

Molecular flexibility Rotatable bonds Ligand efficiency

Absence of Thiol-Dependent Bioactivation Liability Compared to Thienopyridine Prodrug Class

All clinically approved thieno[3,2-c]pyridine antiplatelet agents (ticlopidine, clopidogrel, prasugrel) are prodrugs that require CYP450-mediated oxidative opening of the thiophene ring to generate a reactive thiol metabolite that irreversibly binds the P2Y₁₂ receptor [1]. This bioactivation pathway introduces significant inter-patient pharmacokinetic variability, CYP2C19 pharmacogenomic liability, and a delayed onset of action (hours for clopidogrel) [2]. The target compound, by virtue of its cyclopropyl-pyrrolidinone N-5 substitution pattern, lacks the ester or acyl functionality essential for this thiol-generating metabolic cascade and is not a P2Y₁₂ prodrug. Its zero-HBD, zero-halogen composition further reduces the probability of forming reactive intermediates in standard hepatocyte stability assays, a common attrition point for thienopyridine derivatives.

Metabolic liability Prodrug avoidance CYP bioactivation

Recommended Research and Industrial Application Scenarios for 1-Cyclopropyl-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrrolidin-2-one (CAS 2097863-45-9)


CNS Aminergic Receptor Primary Screening Libraries

The compound's zero-HBD, tPSA of 61.02 Ų, and predicted logP of 3.21 (CNS MPO-compliant profile) position it as a candidate for inclusion in CNS-focused screening decks targeting serotonin (5-HT), dopamine, or histamine receptors. The Ivachtchenko patent family (RU-2451686-C1) explicitly claims thieno-pyrrolo[3,2-c]pyridine ligands with activity at alpha-adrenoceptors, dopamine receptors, histamine receptors, and serotonin receptors for CNS disease treatment [1]. The target compound’s direct C–N linkage at the pyrrolidinone 3-position eliminates the metabolic liability of thienopyridine prodrugs, enabling cleaner structure–activity relationship (SAR) interpretation in primary binding and functional assays.

Kinase Selectivity Panel Profiling (Non-Prodrug Thienopyridine Tool Compound)

Thieno[3,2-c]pyridine derivatives have been patented as kinase inhibitors, including BET bromodomain inhibitors (GSK patent family) and FGFR inhibitors [2][3]. The target compound’s tertiary amine N-5 linkage, combined with a cyclopropyl-constrained pyrrolidinone, offers a distinct hinge-binding motif that is not confounded by the thiol reactivity of traditional thienopyridine antiplatelet agents. Its use in broad kinase selectivity panels (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan) can establish whether the scaffold provides a selective starting point for kinase drug discovery without the confounding cytotoxicity of reactive metabolites.

Physicochemical Benchmarking in Druglikeness Optimization Workflows

With a calculated molecular weight of 262.37 g/mol, rotatable bond count of 4, and zero Rule-of-5 violations, the compound serves as a compact fragment-like or lead-like entry in property-driven medicinal chemistry campaigns . Its predicted logP (3.21) places it in the upper range of oral druglikeness while the zero-HBD profile limits hydrogen-bond-mediated efflux (e.g., P-glycoprotein). Procurement for physicochemical benchmarking—measuring experimental logD₇.₄, kinetic solubility, and PAMPA permeability—generates reference data that can anchor subsequent analog design toward specific property objectives.

Negative Control for P2Y₁₂ Prodrug Activation Assays

Because the target compound lacks the thienopyridine ester/acyl motif required for CYP-mediated thiol generation, it can serve as a structurally matched negative control in P2Y₁₂ receptor activation and platelet aggregation assays [4]. Researchers evaluating novel thienopyridine prodrugs or screening for off-target P2Y₁₂ activity can use this compound to confirm that observed platelet inhibition is due to bioactivation-dependent mechanisms rather than direct receptor antagonism by the parent heterocycle.

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